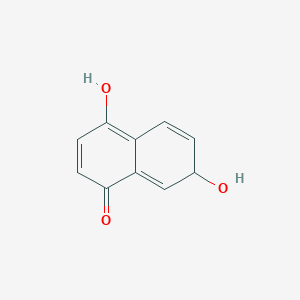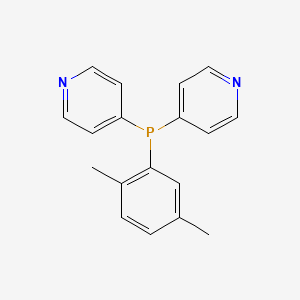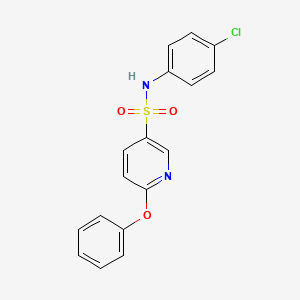
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a diphenylpropyl group and a methylpentan-2-yl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Diphenylpropyl Intermediate: Starting with benzene and propylene, a Friedel-Crafts alkylation reaction can be used to form 3,3-diphenylpropyl chloride.
Formation of the Methylpentan-2-yl Intermediate: Using 4-methylpentan-2-ol, a dehydration reaction can produce 4-methylpent-2-ene, which can then be converted to 4-methylpentan-2-yl chloride via hydrochlorination.
Coupling Reaction: The two intermediates can be coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions.
相似化合物的比较
Similar Compounds
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine: shares similarities with other diamine compounds such as ethylenediamine and hexamethylenediamine.
Unique Features: The presence of the diphenylpropyl and methylpentan-2-yl groups provides unique steric and electronic properties, distinguishing it from simpler diamines.
Highlighting Uniqueness
Steric Hindrance: The bulky groups attached to the ethane-1,2-diamine backbone can influence the compound’s reactivity and binding properties.
Electronic Effects: The phenyl groups can participate in π-π interactions, affecting the compound’s behavior in various chemical environments.
属性
CAS 编号 |
627519-66-8 |
|---|---|
分子式 |
C23H34N2 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
N-(3,3-diphenylpropyl)-N'-(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H34N2/c1-19(2)18-20(3)25-17-16-24-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3 |
InChI 键 |
SIUKXVDGWHKSDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)NCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)


![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)
